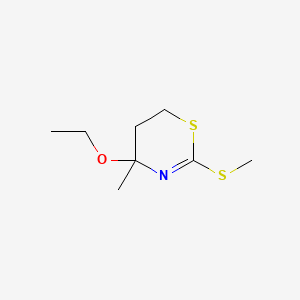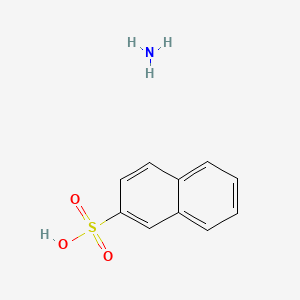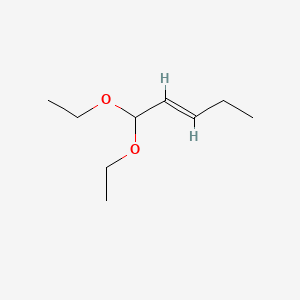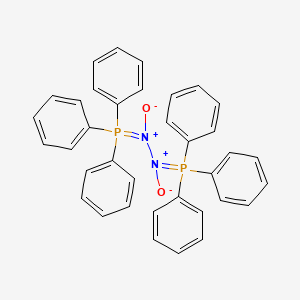
Bis(triphenylphosphoranylidene)-ammoniumnitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triphenylphosphoranylidene)-ammoniumnitrite is a chemical compound known for its unique structure and properties It consists of a central ammonium ion bonded to two triphenylphosphoranylidene groups and a nitrite ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylphosphoranylidene)-ammoniumnitrite typically involves the reaction of triphenylphosphine with an appropriate ammonium salt under controlled conditions. One common method is the reaction of triphenylphosphine with ammonium nitrite in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like acetonitrile at a temperature of around 30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
化学反応の分析
Types of Reactions
Bis(triphenylphosphoranylidene)-ammoniumnitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The nitrite ion can be substituted with other anions or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or methanol at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted ammonium salts .
科学的研究の応用
Bis(triphenylphosphoranylidene)-ammoniumnitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. .
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology
作用機序
The mechanism of action of Bis(triphenylphosphoranylidene)-ammoniumnitrite involves its interaction with molecular targets through its reactive nitrite ion and phosphoranylidene groups. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranylidene groups, which can stabilize or destabilize certain reaction intermediates .
類似化合物との比較
Similar Compounds
Bis(triphenylphosphoranylidene)ammonium chloride: Similar in structure but contains a chloride ion instead of a nitrite ion.
Bis(triphenylphosphine)iminium chloride: Another related compound with similar reactivity but different applications.
Hexaphenyldiphosphazenium chloride: Shares structural similarities but has distinct chemical properties and uses.
Uniqueness
Bis(triphenylphosphoranylidene)-ammoniumnitrite is unique due to its combination of the nitrite ion with the triphenylphosphoranylidene groups. This unique structure imparts specific reactivity and properties that are not observed in similar compounds.
特性
分子式 |
C36H30N2O2P2 |
|---|---|
分子量 |
584.6 g/mol |
IUPAC名 |
oxido-[oxido-(triphenyl-λ5-phosphanylidene)azaniumyl]-(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/C36H30N2O2P2/c39-37(41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(40)42(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChIキー |
CBXCZAWMQUXOHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=[N+]([N+](=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


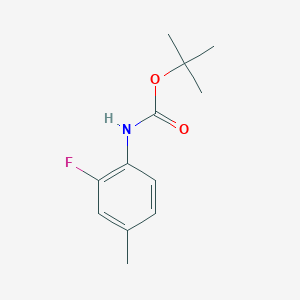
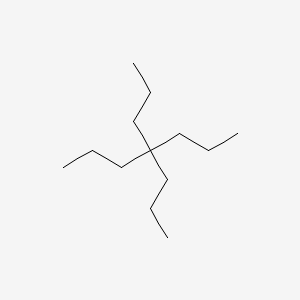

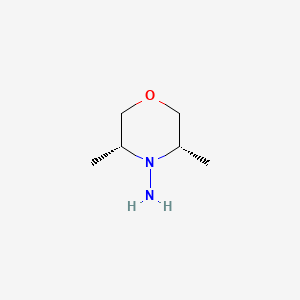

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
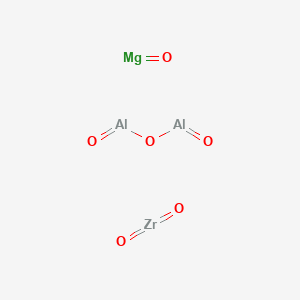
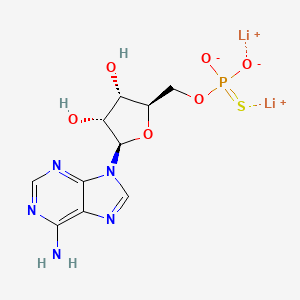
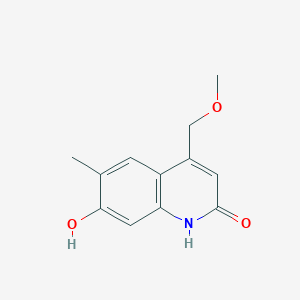
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
